2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol
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Overview
Description
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is part of the benzodioxin family, which is characterized by a dioxin ring fused to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted catechol with an appropriate alkylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares a similar dioxin ring structure but lacks the methyl substitutions.
2,3-Dihydro-1,4-benzodioxin: Another related compound with a similar core structure but different functional groups.
Uniqueness
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its stability and make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,5,8-trimethyl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)10-9(7)13-6-11(3,12)14-10/h4-5,12H,6H2,1-3H3 |
InChI Key |
NYRBTNYTUJVXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)O |
Origin of Product |
United States |
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